Direct IL-6/STAT3 Inhibitory Activity: This Compound vs. the Class Benchmark
A direct comparison of 2-((1-(cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine against the most active compound from the same chemotype class, compound 6a, is not possible due to the absence of published data for the target molecule. The class benchmark, compound 6a (a pyrrolidinesulfonylaryl analog), inhibited STAT3 phosphorylation in IL-6-stimulated MDA-MB-231 cells with an IC50 in the low micromolar range (exact value not disclosed) and demonstrated selectivity over STAT1 [1]. No quantitative inhibitory data exists for 2-((1-(cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine in this or any other functional assay.
| Evidence Dimension | STAT3 phosphorylation inhibition (IL-6 stimulated MDA-MB-231 cells) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Compound 6a (pyrrolidinesulfonylaryl analog) - IC50: low micromolar |
| Quantified Difference | Not calculable |
| Conditions | MDA-MB-231 breast cancer cell line, IL-6 stimulation, Western blot for p-STAT3 |
Why This Matters
Without quantitative activity data, the scientific and procurement value of this compound relative to known active analogs in the same scaffold class cannot be established.
- [1] Zinzalla, G., et al. (2010). A novel small-molecule inhibitor of IL-6 signalling. Bioorganic & Medicinal Chemistry Letters, 20(23), 7029-7032. View Source
